ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
- The compound’s systematic name is ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate .
- It belongs to the benzo[g]indole family, which is a common heterocyclic ring system found in natural products and synthetic drugs.
- The indole ring is present in various biologically active molecules, including tryptophan, serotonin, and several pharmaceuticals .
Preparation Methods
- The synthesis of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves two steps:
Enaminoester Formation: 2-picolylamine reacts with ethyl acetoacetate without the need for solvents or catalysts.
Reaction with Naphthoquinone: The resulting enaminoester reacts with naphthoquinone in cyclopentyl methyl ether (CPME) using zinc chloride as a catalyst.
- The method avoids chromatography for purification and employs low-toxicity solvents and catalysts.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anti-inflammatory or analgesic agent.
Histamine-3 Receptor Inverse Agonists: Relevant for treating obesity.
Tubulin Polymerization Inhibitors: May have applications in cancer research.
Other Biological Studies: Explore its effects on specific molecular targets.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds were not mentioned in the available literature.
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H21NO4/c1-4-28-23(26)21-14(2)24(15-9-11-16(27-3)12-10-15)22-18-8-6-5-7-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3 |
InChI Key |
JKUYTGGVFOWWMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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